Home > Products > Screening Compounds P120769 > 3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid - 1142215-09-5

3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Catalog Number: EVT-3221424
CAS Number: 1142215-09-5
Molecular Formula: C16H26N2O5
Molecular Weight: 326.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used to improve the function of the chloride channel protein, cystic fibrosis transmembrane conductance regulator (CFTR) []. Specifically, it enhances the channel activity of defective CFTR caused by the ∆F508 mutation, a common cause of cystic fibrosis.

Relevance: While not sharing a direct structural resemblance to 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, Ivacaftor is relevant due to its role as a CFTR potentiator. The research in paper [] focuses on identifying novel CFTR potentiators that do not interfere with corrector drug action, unlike Ivacaftor. Understanding Ivacaftor's limitations helps contextualize the need for and development of structurally distinct potentiators like the target compound.

Compound 2: 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being studied for its potential in treating cystic fibrosis caused by the ∆F508 CFTR mutation []. Corrector drugs aim to improve the cellular processing of the defective CFTR protein.

Relevance: Similar to Ivacaftor, this compound is indirectly related to 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid through its involvement in cystic fibrosis treatment. Paper [] investigates the impact of various potentiators, including the target compound, on the efficacy of this corrector. Examining these interactions is crucial for developing effective combination therapies for cystic fibrosis.

Compound 3: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound represents another investigational corrector drug being evaluated for its efficacy in addressing cystic fibrosis caused by the ∆F508 CFTR mutation []. It works by enhancing the cellular processing and trafficking of the defective CFTR protein.

Relevance: The connection between this compound and 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is, like the previous two compounds, established through their shared involvement in cystic fibrosis treatment. Paper [] explores the interaction between various potentiators, including the target compound, and this corrector to assess their combined effect on CFTR function. This research is vital for developing improved therapeutic strategies for cystic fibrosis.

Properties

CAS Number

1142215-09-5

Product Name

3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

IUPAC Name

2,2-dimethyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

InChI

InChI=1S/C16H26N2O5/c1-15(2,3)23-14(22)18-8-6-17(7-9-18)12(19)10-11(13(20)21)16(10,4)5/h10-11H,6-9H2,1-5H3,(H,20,21)

InChI Key

DGSOJHKMFRSUOX-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.